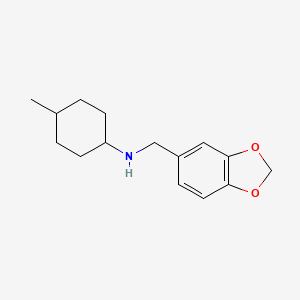

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine

Übersicht

Beschreibung

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine: is a chemical compound that features a benzodioxole moiety attached to a cyclohexanamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine typically involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.

Attachment to Cyclohexanamine: The benzodioxole moiety is then attached to the cyclohexanamine structure through a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.

Reduction: Reduction reactions can be performed on the benzodioxole ring to open the dioxole structure.

Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Opening of the dioxole ring to form dihydroxy derivatives.

Substitution: Introduction of various functional groups onto the benzodioxole ring.

Wissenschaftliche Forschungsanwendungen

Mechanism of Action

The compound primarily targets inducible nitric oxide synthase (iNOS) , which plays a crucial role in the production of nitric oxide (NO). This interaction can influence various physiological processes such as vasodilation, immune response modulation, and neurotransmission. Alterations in NO production can have downstream effects on several biochemical pathways, making this compound valuable for research into cardiovascular and neurodegenerative diseases.

Cellular Effects

Research indicates that N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine can induce apoptosis in cancer cell lines by causing cell cycle arrest at the S phase. This property positions it as a potential candidate for cancer therapeutics aimed at selectively targeting malignant cells while sparing normal tissues.

Pharmacological Potential

Anti-inflammatory Properties

The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. By modulating COX activity, this compound may serve as a lead for developing new anti-inflammatory drugs.

Neuroprotective Effects

Due to its interaction with nitric oxide pathways, this compound may exhibit neuroprotective effects. Studies are ongoing to explore its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation within neural tissues .

Materials Science

Ligand in Catalytic Reactions

The unique structure of this compound allows it to function as a ligand in various catalytic reactions. Its ability to stabilize metal complexes can enhance reaction rates and selectivity in organic synthesis.

Case Study 1: Anti-Cancer Activity

A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the modulation of nitric oxide levels and COX inhibition. The findings suggest that this compound could be further developed into an effective anti-cancer agent.

Case Study 2: Inflammation Reduction

In vivo experiments showed that the compound significantly reduced inflammation markers in animal models of arthritis. The results indicate its potential as a therapeutic agent for inflammatory diseases due to its ability to inhibit COX enzymes effectively .

Wirkmechanismus

The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. This dual interaction capability makes it effective in modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

- N-(2H-1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanamido)benzamide

- N-(2H-1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide

Uniqueness:

- Structural Features: The presence of the cyclohexanamine structure differentiates it from other benzodioxole derivatives.

- Reactivity: Its unique reactivity profile, particularly in substitution reactions, sets it apart from similar compounds.

Biologische Aktivität

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine is a compound with significant biological activity, particularly in the modulation of nitric oxide synthase and cyclooxygenase enzymes. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C15H21NO2

CAS Number: 1038286-10-0

The compound features a unique benzodioxole moiety attached to a cyclohexanamine structure, contributing to its distinct reactivity and biological properties.

Target of Action

The primary target for this compound is inducible nitric oxide synthase (iNOS) . This interaction can lead to alterations in nitric oxide production, affecting various physiological processes including:

- Vasodilation

- Immune response modulation

- Neurotransmission

Biochemical Pathways

The compound's modulation of nitric oxide levels can influence several biochemical pathways. Nitric oxide is critical for:

- Regulation of blood flow

- Immune system signaling

- Neurotransmitter release

Cellular Effects

This compound has shown profound effects on cellular processes:

- Apoptosis Induction : It induces apoptosis in cancer cell lines by causing cell cycle arrest at the S phase.

- COX Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, which are essential for the biosynthesis of prostaglandins, leading to anti-inflammatory effects.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in inhibiting COX enzymes in various cell lines. For instance, it has been noted that:

- The compound significantly reduces prostaglandin E2 levels in inflammatory models.

Comparative Analysis with Similar Compounds

A comparison with other benzodioxole derivatives highlights its unique structure and reactivity profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2H-1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanamido)benzamide | Similar benzodioxole moiety | Moderate COX inhibition |

| N-(2H-1,3-benzodioxol-5-ylmethyl)-2-(3-cyano...)acetamide | Different substituents | Lower anti-inflammatory activity |

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-2-5-13(6-3-11)16-9-12-4-7-14-15(8-12)18-10-17-14/h4,7-8,11,13,16H,2-3,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYVYJHJSHURLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.